molecular formula C16H17N5 B1451391 N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine CAS No. 400747-21-9

N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine

Cat. No.: B1451391
CAS No.: 400747-21-9
M. Wt: 279.34 g/mol
InChI Key: ARRSSNICHKPBLZ-UHFFFAOYSA-N
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Description

N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine is a chemical compound with the molecular formula C16H17N5 and a molecular weight of 279.34 g/mol. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound of interest in both academic and industrial research.

Preparation Methods

The synthesis of N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine involves several steps. The reaction conditions typically involve heating under reflux in ethanol for about 30 minutes, yielding the desired product with a high degree of purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine can be compared with other similar compounds, such as:

    N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(4-nitrobenzyl)-1-phenylmethanamine: This compound has a similar structure but includes a nitrobenzyl group, which can alter its chemical and biological properties.

    N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-8-6-7-11-14(12)21-16(18-19-20-21)15(17-2)13-9-4-3-5-10-13/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRSSNICHKPBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660455
Record name N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-21-9
Record name N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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